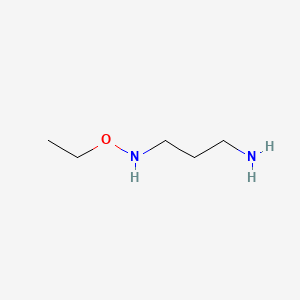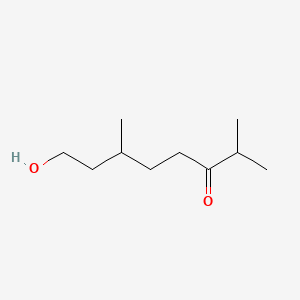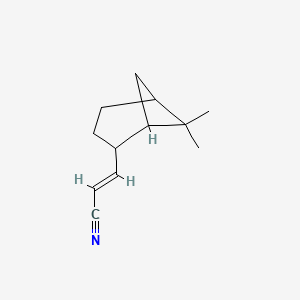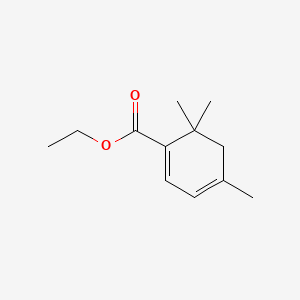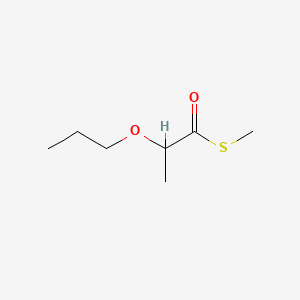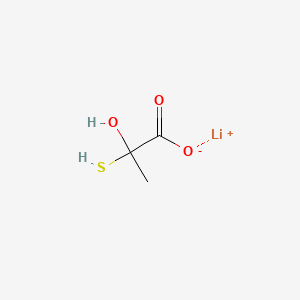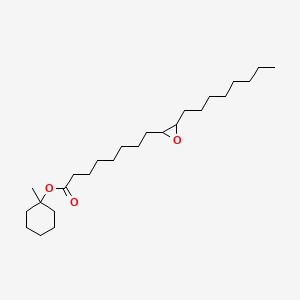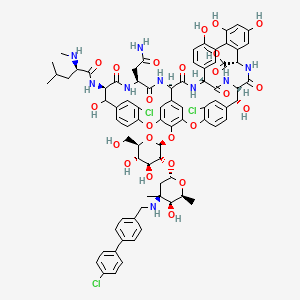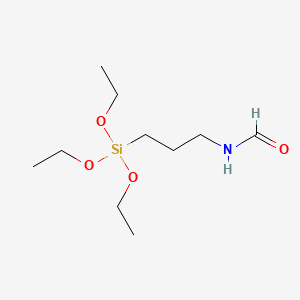
N-(3-(Triethoxysilyl)propyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Triethoxysilyl)propyl)formamide is an organosilicon compound with the molecular formula C10H23NO4Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
3-aminopropyltriethoxysilane+formic acid→this compound+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
N-(3-(Triethoxysilyl)propyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mecanismo De Acción
The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
Comparison
N-(3-(Triethoxysilyl)propyl)formamide is unique due to its specific functional groups, which provide distinct reactivity and bonding capabilities. Compared to N-(3-(Trimethoxysilyl)propyl)ethylenediamine, it offers different hydrolysis and condensation properties, making it suitable for specific applications. The presence of the formamide group also imparts unique characteristics that are not found in other similar compounds.
Propiedades
Número CAS |
76524-94-2 |
|---|---|
Fórmula molecular |
C10H23NO4Si |
Peso molecular |
249.38 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)formamide |
InChI |
InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12) |
Clave InChI |
ZGJZKIWPDBYTJA-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


